

An In-depth Technical Guide to (+)-Kobusin: Chemical Structure and Properties

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Compound of Interest		
Compound Name:	Kobusin	
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Abstract

(+)-**Kobusin**, a naturally occurring lignan, has garnered significant interest within the scientific community for its notable biological activities, particularly its role as a modulator of chloride channels. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of (+)-**Kobusin**. Detailed experimental protocols for its isolation and analysis are presented, alongside a discussion of its mechanism of action on key signaling pathways. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

(+)-**Kobusin** is a furofuran lignan characterized by a complex tetracyclic core. Its systematic IUPAC name is 5-[(3S,3aR,6S,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole[1].

Molecular Formula: C21H22O6[1]

Molecular Weight: 370.4 g/mol [1]

CAS Number: 36150-23-9[1]



Synonyms: (+)-Spinescin, (+)-Demethoxyaschantin, Methylpiperitol[1]

The chemical structure of (+)-**Kobusin**, including its stereochemistry, is depicted in Figure 1.

Figure 1. 2D Chemical Structure of (+)-**Kobusin**.

Physicochemical Properties

A summary of the known and computed physicochemical properties of (+)-**Kobusin** is presented in Table 1. While experimental data for some properties are limited, computed values from reliable sources are included to provide a comprehensive profile.

Table 1: Physicochemical Properties of (+)-Kobusin



Property	Value	Source
Physical State	Solid	General Knowledge
Melting Point	Data not available	
Boiling Point	Data not available	_
Optical Rotation [α]D	Data not available	_
Solubility	DMSO: 80 mg/mL (215.98 mM)	TargetMol[2]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 3.3 mg/mL (8.91 mM)	TargetMol[2]	
Relative Density	1.265 g/cm³ (Predicted)	TargetMol[2]
XLogP3	2.8	PubChem[1]

Spectral Data

Detailed spectral data are crucial for the unambiguous identification and characterization of (+)-**Kobusin**. The following tables summarize the key spectral features.

¹H NMR Spectroscopy

Table 2: 1H NMR Spectral Data of (+)-Kobusin

Proton Assignment	Chemical Shift (δ, ppm)	Coupling Constant (J, Hz)
Data not available in search results		

¹³C NMR Spectroscopy

Table 3: 13C NMR Spectral Data of (+)-Kobusin



Carbon Assignment	Chemical Shift (δ, ppm)
Data not available in search results	

Mass Spectrometry

Table 4: Mass Spectrometry Data of (+)-Kobusin

m/z	Relative Intensity (%)	Fragmentation Assignment
Data not available in search		
results		

Note: While specific experimental spectral data were not found in the literature search, PubChem indicates the availability of 13C NMR and GC-MS data, suggesting these have been experimentally determined and may be accessible through specialized databases.[1]

Biological Activity and Signaling Pathways

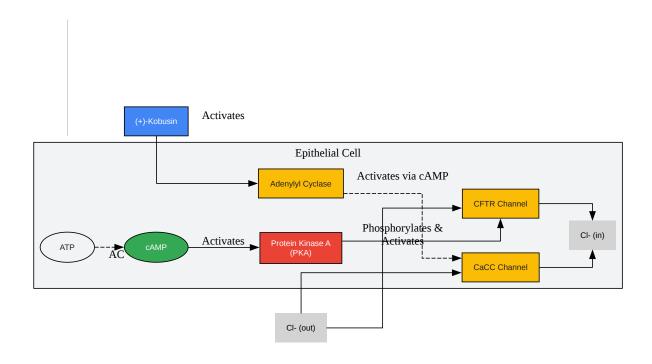
(+)-**Kobusin** has been identified as a modulator of specific ion channels, demonstrating its potential as a therapeutic agent.

Modulation of Chloride Channels

(+)-**Kobusin** is a known activator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and Calcium-Activated Chloride Channels (CaCC). Conversely, it exhibits inhibitory effects on the ANO1/CaCC channel[2]. This dual activity suggests a complex interaction with chloride transport mechanisms.

The activation of CFTR and CaCC by (+)-**Kobusin** is believed to occur through the stimulation of cyclic AMP (cAMP)[3]. The proposed signaling pathway is illustrated in the following diagram.





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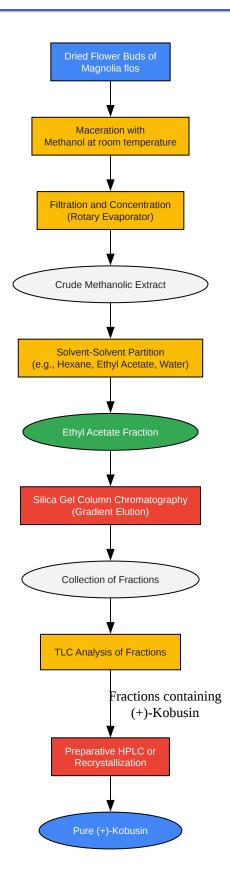
Caption: Proposed signaling pathway for (+)-Kobusin-mediated activation of CFTR and CaCC.

Experimental Protocols Isolation of (+)-Kobusin from Magnolia flos

(+)-**Kobusin** can be isolated from the flower buds of Magnolia species, such as Magnolia flos. The following is a general protocol based on methods for isolating lignans from this source.

Workflow for Isolation of (+)-Kobusin





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Caption: General workflow for the isolation of (+)-Kobusin.



Detailed Methodology:

- Extraction: Air-dried and powdered flower buds of Magnolia flos are macerated with methanol at room temperature for an extended period (e.g., 72 hours), with the solvent being replaced periodically.
- Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The majority of lignans, including (+)-**Kobusin**, are typically found in the ethyl acetate fraction.
- Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on a silica gel column. Elution is performed with a gradient of solvents, commonly a mixture of hexane and ethyl acetate or chloroform and methanol, with increasing polarity.
- Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing (+)-Kobusin.
- Purification: The fractions rich in (+)-Kobusin are combined and further purified by preparative high-performance liquid chromatography (HPLC) or recrystallization to obtain the pure compound.

Enantioselective Synthesis of (+)-Kobusin

Currently, a specific and detailed protocol for the enantioselective total synthesis of (+)-**Kobusin** is not readily available in the public domain. However, synthetic strategies for structurally related lignans often involve asymmetric catalysis and multi-step sequences to construct the complex furofuran core and control the stereochemistry.

Measurement of CFTR and CaCC Activation using Short-Circuit Current



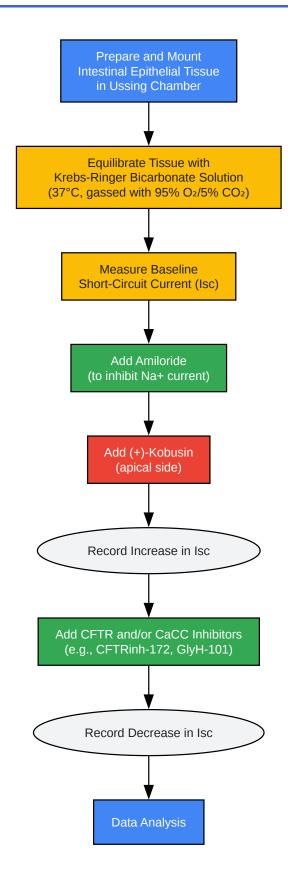




The effect of (+)-**Kobusin** on CFTR and CaCC-mediated chloride secretion can be quantified by measuring the short-circuit current (Isc) in an Ussing chamber. This technique is applied to intestinal epithelial cells or tissues.

Workflow for Short-Circuit Current Measurement





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Caption: Workflow for measuring the effect of (+)-Kobusin on short-circuit current.



Detailed Methodology:

- Tissue Preparation: A section of intestinal tissue (e.g., mouse colon) is excised and mounted in an Ussing chamber, separating the mucosal and serosal sides.
- Equilibration: Both sides of the tissue are bathed in Krebs-Ringer bicarbonate solution, maintained at 37°C, and gassed with 95% O₂/5% CO₂. The tissue is allowed to equilibrate until a stable baseline potential difference and resistance are achieved.
- Short-Circuit Current Measurement: The transepithelial voltage is clamped to 0 mV, and the
 resulting short-circuit current (Isc), representing the net ion transport, is continuously
 recorded.
- Inhibition of Sodium Current: Amiloride is added to the mucosal side to block epithelial sodium channels (ENaC) and isolate the chloride current.
- Application of (+)-Kobusin: (+)-Kobusin is added to the mucosal bath in a cumulative concentration-dependent manner, and the change in lsc is recorded.
- Inhibitor Studies: To confirm the involvement of CFTR and CaCC, specific inhibitors such as CFTRinh-172 or GlyH-101 are added after stimulation with (+)-**Kobusin**, and the subsequent decrease in lsc is measured.

Conclusion

(+)-**Kobusin** is a promising natural product with well-defined effects on chloride channel activity. This guide has summarized its chemical structure, physicochemical properties, and biological functions. The provided experimental protocols offer a foundation for further research into its isolation, synthesis, and pharmacological evaluation. The elucidation of its detailed mechanism of action and the establishment of a robust synthetic route will be critical for advancing its potential as a therapeutic lead compound. Further studies are warranted to fully characterize its spectral properties and to explore its full therapeutic potential.

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